DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester
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Overview
Description
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester is a synthetic compound with a complex molecular structure. It consists of 26 hydrogen atoms, 18 carbon atoms, 2 nitrogen atoms, and 6 oxygen atoms
Preparation Methods
The synthesis of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester involves several steps. The starting material, DL-Tyrosine, undergoes a series of chemical reactions to introduce the O-methyl, 3-nitro, and N-(1-oxohexyl) groups. The final step involves the esterification of the compound with ethyl alcohol to form the ethyl ester. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in biochemical studies to investigate the role of tyrosine derivatives in biological systems.
Industry: It is used in the synthesis of other complex organic compounds for industrial applications.
Mechanism of Action
The mechanism of action of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxohexyl)-, ethyl ester can be compared with other similar compounds, such as DL-Tyrosine, O-methyl-3-nitro-N-(1-oxododecyl)-, ethyl ester. These compounds share similar structural features but differ in the length of the alkyl chain attached to the nitrogen atom. The unique properties of this compound make it distinct from its analogs and suitable for specific applications .
Properties
CAS No. |
118123-20-9 |
---|---|
Molecular Formula |
C18H26N2O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl (2S)-2-(hexanoylamino)-3-(4-methoxy-3-nitrophenyl)propanoate |
InChI |
InChI=1S/C18H26N2O6/c1-4-6-7-8-17(21)19-14(18(22)26-5-2)11-13-9-10-16(25-3)15(12-13)20(23)24/h9-10,12,14H,4-8,11H2,1-3H3,(H,19,21)/t14-/m0/s1 |
InChI Key |
RGTRBYOIYUWIIJ-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
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